molecular formula C9H8O B050305 7-Methylbenzofuran CAS No. 17059-52-8

7-Methylbenzofuran

Cat. No. B050305
CAS RN: 17059-52-8
M. Wt: 132.16 g/mol
InChI Key: PHQXPPBIJBCIMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-methylbenzofuran derivatives and related compounds involves various chemical reactions and techniques. For example, the synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) demonstrates a method for producing benzofuran derivatives for specific applications, such as air monitoring of aldehydes and ketones (Büldt & Karst, 1999). Additionally, the creation of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives showcases the versatility in modifying the benzofuran core for various chemical properties and activities (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of 7-methylbenzofuran derivatives has been elucidated through various spectroscopic and crystallographic methods. The spatial structure of specific compounds, such as certain oxadiazole derivatives, has been determined using X-ray diffraction analysis, providing insights into the molecular geometry and electronic structure of these molecules (Jiang et al., 2012).

Chemical Reactions and Properties

7-Methylbenzofuran and its derivatives undergo a variety of chemical reactions, including alkylation, oxidation, and cyclization, to form new compounds with potential applications in medicinal chemistry and materials science. For instance, the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrate the chemical reactivity of benzofuran derivatives under different conditions (Ohkata et al., 1985).

Scientific Research Applications

  • Antibacterial Activity : A study investigated the antibacterial activity of 2-methylbenzofurans, including derivatives with 7-NO2 and other substituents. These compounds demonstrated bacteriostatic properties and were compared to nitrofurazone for their spectrum of activity (Powers, 1976).

  • Synthesis Methods : Research on the synthesis of benzofuran derivatives, including 7-Methylbenzofuran, has been explored using artificial intelligence. This includes the development of new catalytic reactions for efficient assembly of bioactive benzofurans (Takabatake et al., 2020).

  • Optical Properties : The optical properties of novel derivatives of benzofuran, including 7-Methylbenzofuran, were studied. This research focused on the UV-vis absorption and fluorescence spectral characteristics of these compounds (Jiang et al., 2012).

  • Antimicrobial Evaluation : A study synthesized and evaluated the antimicrobial activity of novel 2-substituted-3-methylbenzofuran derivatives. These compounds showed significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).

  • Carbofuran Hydrolysis in Soil : Research evaluated methods for characterizing the hydrolysis of carbofuran, a compound related to benzofurans, in soil. This study aimed to understand the environmental factors influencing the behavior of such compounds in field soils (Parkin et al., 1991).

  • Inosine Building Blocks : A study synthesized novel phosphoramidite building blocks for lipophilic oligonucleotides, involving reactions with 7-Methylbenzofuran derivatives (Köstler & Rosemeyer, 2009).

properties

IUPAC Name

7-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXPPBIJBCIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168892
Record name 7-Methylbenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylbenzofuran

CAS RN

17059-52-8
Record name 7-Methylbenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylbenzofuran
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Record name 7-Methylbenzofuran
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Record name 7-methylbenzofuran
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Record name 7-METHYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
A Prewysz‐Kwinto - Journal für Praktische Chemie, 1983 - Wiley Online Library
Continuing our earlier studirs [l-31 on the Nynthe.; iN of nen curbonyl derivmtireu of benzofuran with potential physiologicd nrtivity the synthesis of ii series of 2-ethoxycnrbonyl-3, 7-di~ …
Number of citations: 1 onlinelibrary.wiley.com
DA Shubin, DN Kuznetsov, KI Kobrakov… - Center for the Transfer …, 2020 - butlerov.com
Studies on the discovery of the chemical potential of 2, 4, 6-trihydroxytoluene, which has become an affordable reagent in organic synthesis after the development at IPCET SB RAS (…
Number of citations: 2 butlerov.com
KV Sashidhara, RK Modukuri, P Jadiya… - …, 2014 - Wiley Online Library
… -5-yl)-1-p-tolylprop-2-en-1-one (4 h): This compound was synthesized by the method described for compound 4 a, employing 2-benzoyl-7-methylbenzofuran-5-carbaldehyde (3 c) (1.0 g…
DA Shubin, DN Kuznetsov, KI Kobrakov… - Chemistry of …, 2019 - Springer
… presence of anhydrous ZnCl 2 in acidic medium at room temperature, resulting in the formation of ketimine 2a, which was subsequently hydrolyzed to 4,6-dihydroxy-7-methylbenzofuran-…
Number of citations: 9 link.springer.com
MV Sargent, PO Stransky - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… 9-Isopropyl-6-methyl-3-pentyldibenzofuran-1-ol (cannabifuran)(35), a minor cannabis constituent, has been synthesized by annulation of 4-isopropyl-7-methylbenzofuran-2-…
Number of citations: 27 pubs.rsc.org
GC Whiting, RA Coggins - Biochemical Journal, 1969 - ncbi.nlm.nih.gov
… The principal metabolite in all species was 6carboxy-2- (1 -hydroxy- 2-isopropylaminoethyl) -7methylbenzofuran isolated as its methyl ester and identified by nmr and mass-spectral …
Number of citations: 18 www.ncbi.nlm.nih.gov
ER Clark, SG Williams - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… The calculated angles increase in the order 2.3-dihydrobenzofuran < 2,3-dihydro7-methylbenzofuran < chroman < homochroman ; but the value of fl obtained for the 2.3-dihydro-7-…
Number of citations: 16 pubs.rsc.org
C Mukarakate, K Orton, Y Kim, S Dell'Orco… - ACS Sustainable …, 2020 - ACS Publications
… The 7-methylbenzofuran formation follows a reaction pathway … 7-methylbenzofuran formation. The formation of the carbon-scrambled 2-methylbenzofuran and 7-methylbenzofuran can …
Number of citations: 16 pubs.acs.org
JA Elvidge, RG Foster - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… In the spectrum of 7-methylbenzofuran, both of the olefinic-proton signals appear as sharp doublets. Therefore, there must be coupling in benzofuran between the 3- and the 7-proton. …
Number of citations: 61 pubs.rsc.org
RF Long, J Hornby - Biochemical Journal, 1969 - ncbi.nlm.nih.gov
… The principal metabolite in all species was 6-carboxy-2-(1-hydroxy-2-isopropylaminoethyl)-7-methylbenzofuran isolated as its methyl ester and identified by nmr and mass-spectral …
Number of citations: 3 www.ncbi.nlm.nih.gov

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